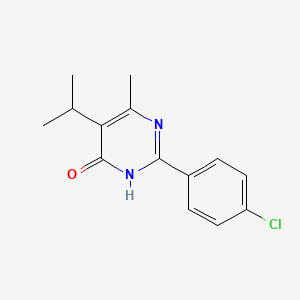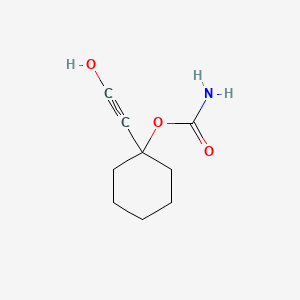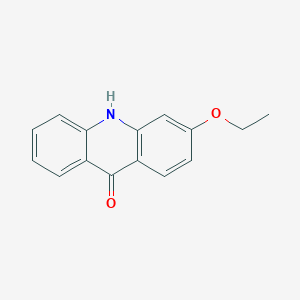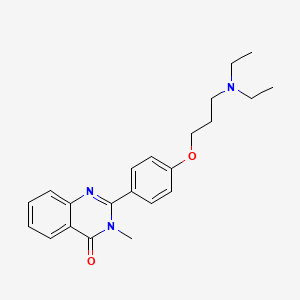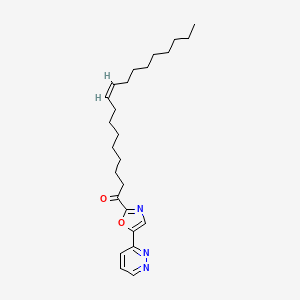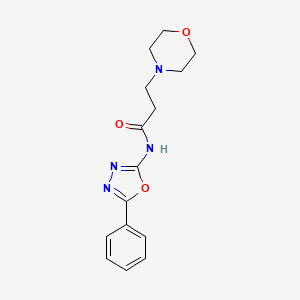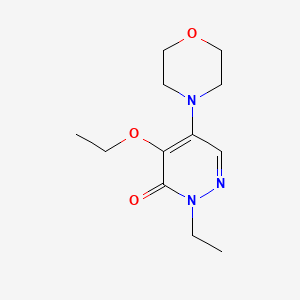
4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a diethylamino group at position 2, and an aldehyde group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde can be achieved through various methods. One common method involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach is the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-amino-4,6-dichloropyrimidine with diethylamine under controlled conditions. The reaction mixture is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at position 5 .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atoms are replaced by nucleophiles such as amines, alkoxides, or thiols.
Reduction Reactions: The aldehyde group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines to form pyrazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkoxides, and thiols.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.
Condensation Reactions: Hydrazines in the presence of catalytic amounts of acids or bases are used for condensation reactions.
Major Products:
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is 4,6-dichloro-2-(diethylamino)pyrimidine-5-methanol.
Condensation Reactions: Products include pyrazole derivatives.
Applications De Recherche Scientifique
4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form substituted products. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Similar in structure but contains an amino group at position 2 instead of a diethylamino group.
4,6-Dichloro-2-methylthiopyrimidine-5-carbaldehyde: Contains a methylthio group at position 2 instead of a diethylamino group.
Uniqueness: 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
111953-91-4 |
|---|---|
Formule moléculaire |
C9H11Cl2N3O |
Poids moléculaire |
248.11 g/mol |
Nom IUPAC |
4,6-dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11Cl2N3O/c1-3-14(4-2)9-12-7(10)6(5-15)8(11)13-9/h5H,3-4H2,1-2H3 |
Clé InChI |
DPLGWONNJCISKN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=C(C(=N1)Cl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


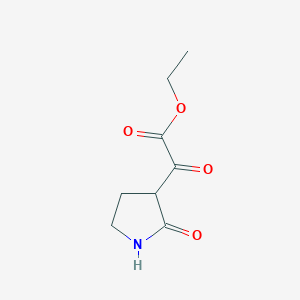
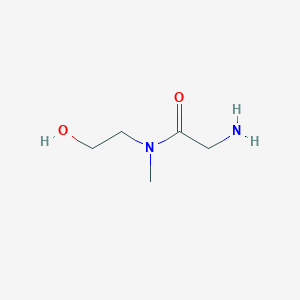

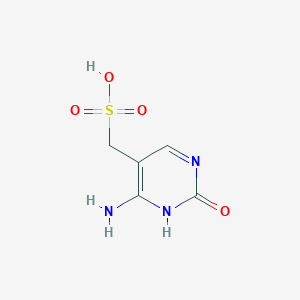
![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)
